N-(1,3-Benzodioxol-4-yl)prop-2-enamide

medicinal chemistry structure-activity relationship covalent inhibitor design

N-(1,3-Benzodioxol-4-yl)prop-2-enamide (CAS 2185980-36-1) is a synthetic small-molecule building block (MW 191.18 g/mol, formula C10H9NO3) belonging to the benzodioxole–acrylamide hybrid class. Its core architecture combines a 1,3-benzodioxole ring system with a prop-2-enamide (acrylamide) moiety linked at the 4-position of the benzodioxole ring.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 2185980-36-1
Cat. No. B2588736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzodioxol-4-yl)prop-2-enamide
CAS2185980-36-1
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESC=CC(=O)NC1=C2C(=CC=C1)OCO2
InChIInChI=1S/C10H9NO3/c1-2-9(12)11-7-4-3-5-8-10(7)14-6-13-8/h2-5H,1,6H2,(H,11,12)
InChIKeyYGOCMSWRKFMIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzodioxol-4-yl)prop-2-enamide (CAS 2185980-36-1) – Structural Identity and Procurement-Relevant Baseline for Regioisomeric Benzodioxole Acrylamide Building Blocks


N-(1,3-Benzodioxol-4-yl)prop-2-enamide (CAS 2185980-36-1) is a synthetic small-molecule building block (MW 191.18 g/mol, formula C10H9NO3) belonging to the benzodioxole–acrylamide hybrid class . Its core architecture combines a 1,3-benzodioxole ring system with a prop-2-enamide (acrylamide) moiety linked at the 4-position of the benzodioxole ring. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities [1]. The acrylamide group functions as a潜在 Michael acceptor, enabling covalent engagement with nucleophilic cysteine residues in enzyme active sites—a feature exploited in the design of covalent kinase and protease inhibitors [2]. This compound is supplied primarily as a research-grade intermediate, typically at ≥95% purity, and serves as a key starting material for the synthesis of more complex benzodioxole-containing pharmacophores.

Why N-(1,3-Benzodioxol-4-yl)prop-2-enamide Cannot Be Interchanged with the 5-Yl Isomer or Other Benzodioxole Acrylamide Analogs


N-(1,3-Benzodioxol-4-yl)prop-2-enamide is the 4-yl regioisomer within the benzodioxole–acrylamide class; the more commonly listed analog is N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (the 5-yl isomer, also C10H9NO3) . These two regioisomers are not functionally interchangeable. The position of the acrylamide substituent on the benzodioxole ring alters the electronic distribution across the aromatic system, modifying the electrophilicity of the Michael acceptor and consequently its reactivity toward biological nucleophiles. In structure–activity relationship (SAR) studies of benzodioxole–acrylamide hybrids, subtle changes in substitution pattern produced order-of-magnitude differences in enzyme inhibitory potency; for example, among a series of benzodioxole–acrylamide α-amylase inhibitors, the most potent analog (IHBY56, IC₅₀ = 0.99 µM) exceeded the reference drug acarbose (IC₅₀ = 1.53 µM), while other closely related analogs showed substantially weaker activity [1]. Similarly, in the benzodioxole acetylcholinesterase inhibitor series disclosed in US Patent 9,346,818, specific regioisomeric and substituent combinations yielded IC₅₀ values as low as 80 nM, whereas other analogs were markedly less active [2]. For procurement purposes, substituting the 4-yl isomer with the more abundant 5-yl isomer without experimental validation risks introducing an unrecognized change in target engagement, metabolic stability, or off-target profile—particularly in covalent inhibitor programs where regioisomer-dependent warhead geometry is critical.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-4-yl)prop-2-enamide – Procurement-Relevant Comparative Data


Regioisomeric Differentiation: 4-Yl vs. 5-Yl Substitution on the 1,3-Benzodioxole Ring Governs Electronic and Steric Properties

N-(1,3-Benzodioxol-4-yl)prop-2-enamide is the 4-yl regioisomer, whereas the more common commercial benzodioxole–acrylamide building block is the 5-yl isomer . In the 1,3-benzodioxole system, the 4-position is ortho to the dioxole oxygen at position 3 and meta to the oxygen at position 1, while the 5-position is para to the oxygen at position 3 and meta to the oxygen at position 1. This positional difference alters the electron-donating/withdrawing influence of the dioxole oxygens on the acrylamide moiety. In SAR studies of benzodioxole derivatives, 4-substituted analogs have shown distinct biological profiles from their 5-substituted counterparts; for instance, in a series of schistosomicidal benzodioxole derivatives (Silva et al., 2018), the 4-substituted thiazolidinone-benzodioxole hybrid (derivative 12) exhibited unique antiparasitic activity attributed to its restricted conformational geometry at the 4-position [1].

medicinal chemistry structure-activity relationship covalent inhibitor design

Class-Level α-Amylase Inhibitory Potency of Benzodioxole–Acrylamide Hybrids Surpasses Acarbose

The benzodioxole–acrylamide hybrid class, of which N-(1,3-Benzodioxol-4-yl)prop-2-enamide is a foundational building block, has demonstrated potent α-amylase inhibitory activity. In a 2026 structure-guided design study (Hawash et al., Journal of Molecular Structure), the optimized benzodioxole–acrylamide hybrid IHBY56 achieved an IC₅₀ of 0.99 µM against α-amylase, exceeding the clinically used reference inhibitor acarbose (IC₅₀ = 1.53 µM) [1]. IHBY56 also exhibited negligible cytotoxicity across six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T), establishing a favorable therapeutic window for this chemotype. Molecular docking revealed a strong binding affinity of −8.20 kcal mol⁻¹, with key hydrogen bonds to THR163 and GLN63 and hydrophobic contacts with VAL107 and ALA106. The prop-2-enamide moiety in this compound provides the Michael acceptor functionality essential for covalent engagement with the α-amylase active site.

antidiabetic α-amylase inhibition metabolic disease

Benzodioxole-Derived Acetylcholinesterase Inhibitors Achieve Sub-100 nM Potency – Class-Level Evidence from Patent US 9,346,818

The benzodioxole derivative class has been validated as a source of potent acetylcholinesterase (AChE) inhibitors. US Patent 9,346,818 (Bai et al., assigned to Zhejiang Hisun Pharmaceutical Co.) discloses benzodioxole derivatives with AChE inhibitory activity, with the optimized analog achieving an IC₅₀ of 80 ± n/a nM in an in vitro pharmacodynamic assay [1]. The patent explicitly claims that these compounds exhibit 'higher efficiency and lower adverse effects in comparison to donepezil,' the standard-of-care AChE inhibitor for Alzheimer's disease. N-(1,3-Benzodioxol-4-yl)prop-2-enamide, as a benzodioxole–acrylamide building block, provides the core structural elements required for constructing analogs within this AChE inhibitor pharmacophore series. The 4-yl substitution pattern on the benzodioxole ring is consistent with the substitution vectors explored in the patent's SAR landscape.

Alzheimer's disease acetylcholinesterase inhibition neurodegeneration

Covalent Warhead Reactivity: Acrylamide Michael Acceptor Enables Irreversible Target Engagement – Functional Differentiation from Non-Covalent Benzodioxole Analogs

N-(1,3-Benzodioxol-4-yl)prop-2-enamide contains an α,β-unsaturated carbonyl (acrylamide) moiety that classifies it as a Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues in enzyme active sites [1]. This feature distinguishes it from non-electrophilic benzodioxole derivatives (e.g., 1,3-benzodioxole itself or N-alkyl benzodioxole analogs lacking the acrylamide) that can only engage targets through reversible, non-covalent interactions. In the broader covalent inhibitor landscape, acrylamide-based warheads have been successfully deployed in approved drugs such as afatinib, osimertinib, and ibrutinib, which achieve sustained target inhibition through irreversible cysteine modification. The benzodioxole ring in this compound serves as a tunable scaffold that can orient the acrylamide warhead for selective cysteine targeting, as demonstrated in the α-amylase inhibitor series where the benzodioxole–acrylamide hybrid IHBY56 forms specific hydrogen bonds and hydrophobic contacts that position the electrophile proximal to the catalytic machinery [2].

covalent inhibitor Michael acceptor target engagement

Highest-Value Research and Industrial Application Scenarios for N-(1,3-Benzodioxol-4-yl)prop-2-enamide (CAS 2185980-36-1)


Covalent α-Amylase Inhibitor Lead Optimization for Antidiabetic Drug Discovery

N-(1,3-Benzodioxol-4-yl)prop-2-enamide serves as a key building block for synthesizing benzodioxole–acrylamide hybrids targeting α-amylase. As demonstrated by Hawash et al. (2026), this chemotype can achieve IC₅₀ values below 1 µM (IHBY56: IC₅₀ = 0.99 µM), surpassing the clinical reference acarbose (IC₅₀ = 1.53 µM), with negligible cytotoxicity across eight cell lines [1]. The 4-yl substitution pattern offers a distinct vector for SAR exploration compared to the more common 5-yl isomer, potentially accessing novel binding interactions within the α-amylase active site. Research groups focused on metabolic disease can procure this specific regioisomer to build focused libraries exploring the impact of substitution position on potency, selectivity, and metabolic stability.

Acetylcholinesterase Inhibitor Development for Alzheimer's Disease – Patent-Backed Scaffold Expansion

The benzodioxole pharmacophore has demonstrated sub-100 nM acetylcholinesterase inhibitory activity in the patent literature (US 9,346,818), with claims of superior efficiency and reduced adverse effects compared to donepezil [2]. N-(1,3-Benzodioxol-4-yl)prop-2-enamide provides the core benzodioxole–acrylamide framework for constructing AChE inhibitors within this patented chemical space. Neuroscience drug discovery teams can use this building block to generate novel analogs that explore the 4-yl substitution vector, a region of the SAR landscape that is underexplored relative to the 5-yl series and may yield improved selectivity over butyrylcholinesterase (BuChE) or reduced peripheral cholinergic side effects.

Covalent Chemical Probe Synthesis for Target Deconvolution and Chemoproteomics

The acrylamide moiety in N-(1,3-Benzodioxol-4-yl)prop-2-enamide functions as a latent electrophilic warhead capable of forming covalent adducts with cysteine residues in protein targets [3]. This compound can be elaborated into activity-based protein profiling (ABPP) probes or covalent chemical probes for deconvoluting target engagement in cells. The benzodioxole ring provides a rigid, planar scaffold that can be further functionalized to incorporate affinity tags (biotin, fluorophores) or bioorthogonal handles (alkynes, azides) while maintaining the covalent warhead geometry defined by the 4-yl substitution pattern. Chemical biology groups requiring regioisomerically pure covalent probe precursors should prioritize the 4-yl isomer to ensure stereoelectronic consistency in probe–target interactions.

Antiparasitic Drug Discovery – Benzodioxole Scaffold with Validated Schistosomicidal and Trypanocidal Activity

1,3-Benzodioxole derivatives have demonstrated in vitro schistosomicidal and trypanocidal activity, with 4-substituted analogs showing unique antiparasitic profiles (Silva et al., 2018) [4]. N-(1,3-Benzodioxol-4-yl)prop-2-enamide provides the 4-yl-substituted benzodioxole core that can be diversified into novel antiparasitic agents. The acrylamide moiety may additionally confer covalent target engagement against essential parasite enzymes, potentially addressing drug-resistance challenges that limit current antiparasitic therapies. Neglected tropical disease research programs can procure this building block to synthesize focused libraries targeting Schistosoma and Trypanosoma species.

Quote Request

Request a Quote for N-(1,3-Benzodioxol-4-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.